![molecular formula C15H15ClN2O3 B1434883 3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione CAS No. 1858257-22-3](/img/structure/B1434883.png)
3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione
Vue d'ensemble
Description
3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione, also known as 4-CPPD, is a cyclic organic compound belonging to the class of piperazine derivatives. It is a white crystalline solid with a molecular weight of 290.9 g/mol. 4-CPPD has a wide range of applications in scientific research, primarily in the areas of organic synthesis, drug synthesis, and medicinal chemistry. It is also used in the preparation of other piperazine derivatives.
Applications De Recherche Scientifique
Anticonvulsant Properties
A series of derivatives, including the 3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione structure, have been synthesized and evaluated for their anticonvulsant properties. Notably, studies have confirmed the efficacy of these compounds in models such as the maximum electroshock seizure (MES) test, indicating their potential in managing seizure disorders. Compounds like N-[[4-(3-chlorophenyl)-piperazin-1-yl]-methyl]-3-(2-chlorophenyl)-pyrrolidine-2,5-dione and N-[[4-(2-methoxyphenyl)-piperazin-1-yl]-methyl]-3-(3-bromophenyl)-pyrrolidine-2,5-dione have shown significant potency in this regard (Obniska & Zagórska, 2003).
Affinity to Serotonin Receptors
The chemical structure has been associated with compounds exhibiting affinity to serotonin receptors, such as the 5-HT1A and 5-HT2A receptors. This affinity is akin to that of aripiprazole, an atypical antipsychotic, indicating potential therapeutic applications in psychiatric disorders (Kossakowski et al., 2008).
Radiolabeling and PET Imaging
Derivatives of this chemical structure have been explored for radiolabeling and potential use in positron emission tomography (PET) imaging as 5-HT1A receptor agonists. Although initial studies indicated rapid brain uptake of the tracer, the lack of specific binding suggested limitations in clinical applications for these specific derivatives (Majo et al., 2008).
Hemostatic Activity
Compounds derived from this structure have been synthesized and evaluated for their effects on the blood coagulation system, revealing some with notable hemostatic activity and low acute toxicity. This suggests potential applications in managing bleeding disorders (Pulina et al., 2017).
Anticancer and Antituberculosis Properties
Derivatives, particularly [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, have been synthesized and demonstrated significant in vitro anticancer and antituberculosis activities, presenting them as promising candidates for further pharmaceutical development (Mallikarjuna et al., 2014).
Propriétés
IUPAC Name |
3-[4-(4-chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3/c1-21-15-12(13(19)14(15)20)18-8-6-17(7-9-18)11-4-2-10(16)3-5-11/h2-5H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWQVVKVOJIMSKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=O)C1=O)N2CCN(CC2)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(4-Chlorophenyl)piperazin-1-yl]-4-methoxycyclobut-3-ene-1,2-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



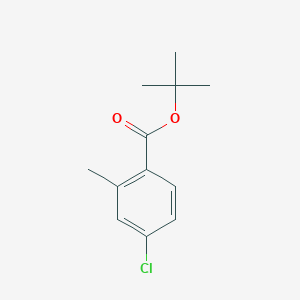

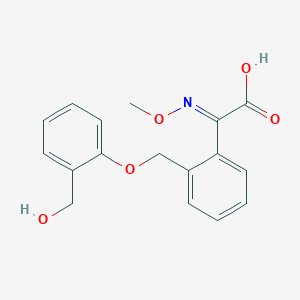

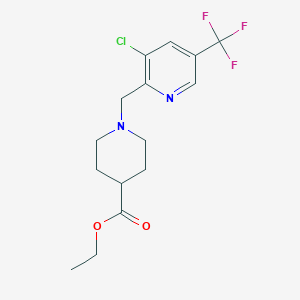
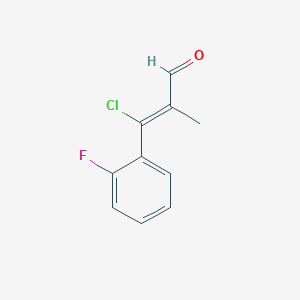
![3-[(3-Chlorophenyl)methyl]oxolan-3-amine hydrochloride](/img/structure/B1434811.png)
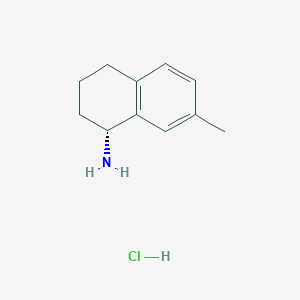
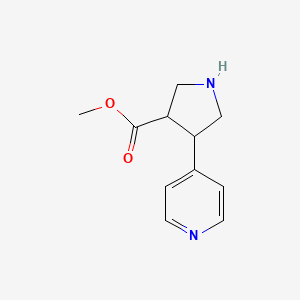
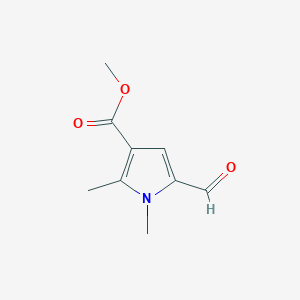
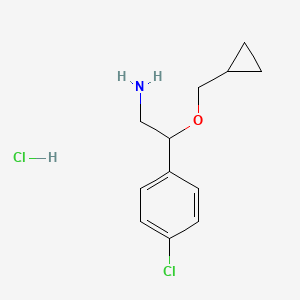
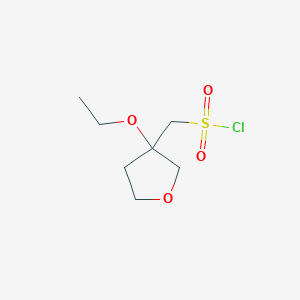
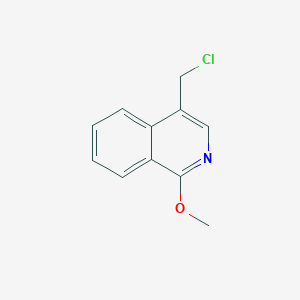
![1-[(6-Methoxypyridin-3-yl)methyl]-1,3-diazinane-2,4,6-trione](/img/structure/B1434822.png)